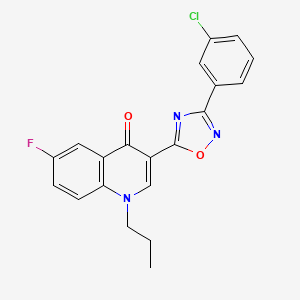
3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-propylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-propylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C20H15ClFN3O2 and its molecular weight is 383.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
This compound, part of a broader class of quinoline derivatives, has been synthesized and characterized for various biological activities. Research has focused on developing novel derivatives with enhanced bioactivity, including antimicrobial and analgesic properties. For instance, the synthesis and characterization of quinoline-oxadiazole-based azetidinone derivatives showcased their antimicrobial activity against a range of bacterial and fungal strains, indicating their potential as therapeutic agents (A. Dodiya, N. Shihory, N. Desai, 2012). Additionally, the synthesis of quinazolinone-quinoline conjugates has been explored for cytotoxic effects against cancer cell lines, revealing specific derivatives with significant cytotoxic activity (F. Hassanzadeh, H. Sadeghi-aliabadi, E. Jafari, A. Sharifzadeh, N. Dana, 2019).
Antimicrobial Activities
Several studies have demonstrated the potent antimicrobial properties of quinoline derivatives. Novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, for example, have been synthesized and shown to possess significant antimicrobial activity, suggesting their potential as antimicrobial agents (M. I. Ansari, S. Khan, 2017). This is corroborated by research into quinoline-based derivatives endowed with broad-spectrum antimicrobial potency, highlighting their effectiveness against various microbial strains and suggesting the importance of structural modification for enhancing bioactivity (N. Desai, K. M. Rajpara, V. V. Joshi, 2012).
Potential in Anticancer Research
The quest for effective anticancer agents has led to the exploration of quinoline derivatives. The synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, evaluated for antitumor activities, demonstrated moderate to high levels of activity against several cancer cell lines. This research suggests that structural elements of these compounds are crucial for their antitumor efficacy, offering a promising avenue for the development of new anticancer drugs (Yilin Fang, Zhilin Wu, Mengwu Xiao, Yu-Ting Tang, K. Li, Jiao Ye, J. Xiang, A. Hu, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3O2/c1-2-8-25-11-16(18(26)15-10-14(22)6-7-17(15)25)20-23-19(24-27-20)12-4-3-5-13(21)9-12/h3-7,9-11H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHYIEIWMRSWIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-acetamidophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2550453.png)
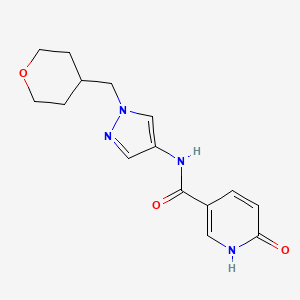
![5-[(4-tert-butylphenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2550455.png)
![5-(3-chloro-4-methylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2550459.png)

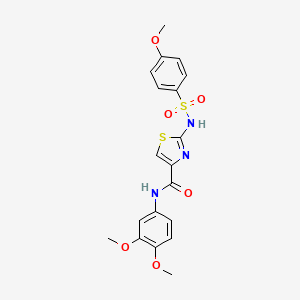

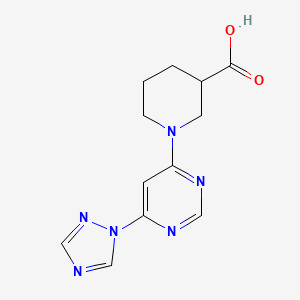
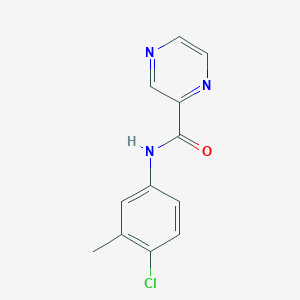

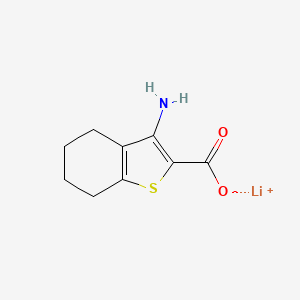
![3-fluoro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2550470.png)
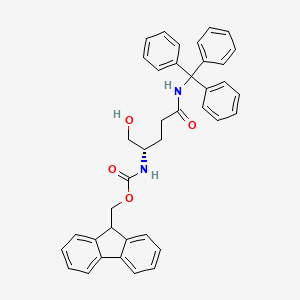
![2-{[(Diethylcarbamoyl)methyl]sulfanyl}acetic acid](/img/structure/B2550475.png)
